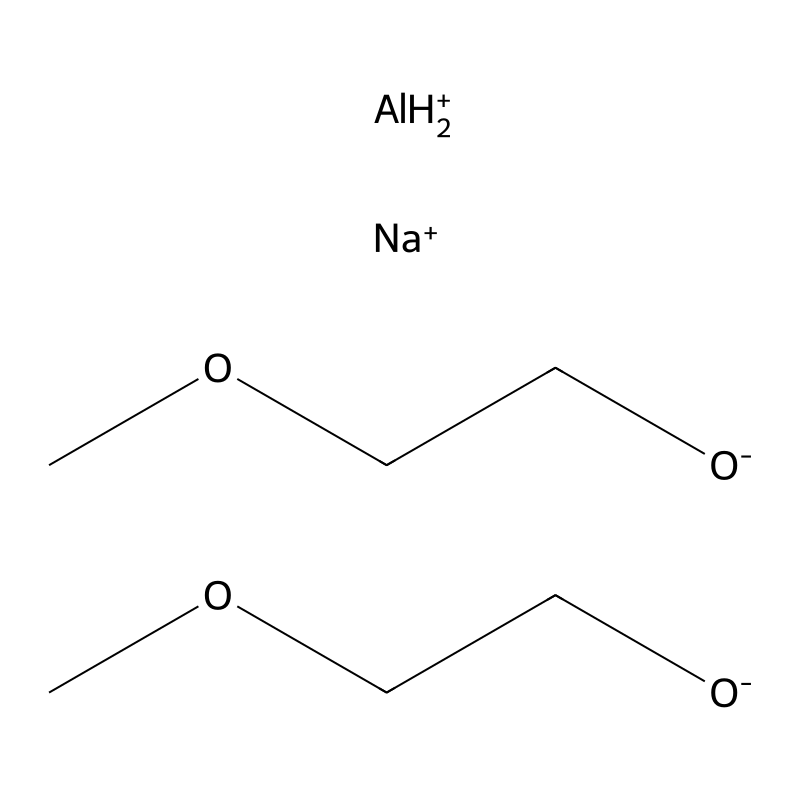

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), commonly known as sodium bis(2-methoxyethoxy)aluminum hydride, is an organoaluminium compound with the chemical formula C₆H₁₆AlNaO₄ and a molecular weight of approximately 202.16 g/mol. This compound appears as a colorless, viscous liquid at room temperature, solidifying into a glassy state below 0 °C. It is stable up to 170 °C but decomposes above 214 °C, with decomposition occurring suddenly at higher temperatures. The presence of methoxyethoxy groups enhances its solubility in various organic solvents, including ethers and aromatic hydrocarbons .

Potential Use as a Reducing Agent:

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1), also known as sodium bis(2-methoxyethoxy)aluminate (SDMA), has been explored for its potential as a reducing agent in various scientific research applications. Studies have shown its ability to reduce various organic functional groups, including carbonyls, alkenes, and nitro groups, to their corresponding alcohols, alkanes, and amines, respectively [, ]. This reducing capability makes SDMA a potential candidate for reactions such as:

- Selective reduction of functional groups: SDMA's ability to selectively reduce specific functional groups while leaving others intact makes it valuable in organic synthesis, allowing for targeted modifications of molecules [].

- Reductive deoxygenation: SDMA has been shown to be effective in removing oxygen atoms from organic molecules, potentially leading to the development of new methods for biomass conversion and the production of biofuels [].

Potential as a Hydrogen Source:

Due to its ability to release hydrogen gas upon hydrolysis, SDMA has been investigated as a potential source of hydrogen for various applications, including fuel cells and hydrogen storage []. Research is ongoing to explore ways to improve the efficiency and control of hydrogen generation from SDMA.

Potential Applications in Catalysis:

The unique properties of SDMA, such as its reducing ability and Lewis acidic aluminum center, have made it a potential candidate for use as a catalyst in various chemical reactions. Studies suggest its potential application in:

- Polymerization reactions: SDMA may act as a catalyst for the polymerization of various monomers, potentially leading to the development of new materials with specific properties [].

- Organic transformations: The Lewis acidity of the aluminum center in SDMA could be utilized to activate substrates for various organic transformations, potentially leading to the development of new and efficient synthetic methods [].

Sodium bis(2-methoxyethoxy)aluminum hydride serves primarily as a reducing agent in organic synthesis. Key reactions include:

- Reduction of Nitro Compounds: Converts nitroarenes to azoxyarenes and azoarenes.

- Reduction of Carbonyls: Reduces aldehydes, ketones, carboxylic acids, esters, acyl halides, and anhydrides to primary alcohols.

- Reduction of Lactones and Epoxides: Transforms these cyclic compounds into diols.

- Methylation Reactions: Acts as a methylation reagent for aryl-activated compounds .

While specific biological activities of sodium bis(2-methoxyethoxy)aluminum hydride are not extensively documented, it is known to be hazardous. It reacts violently with water, producing flammable gases and causing potential burns upon contact. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. Therefore, it is classified as harmful and requires careful handling in laboratory settings .

The synthesis of sodium bis(2-methoxyethoxy)aluminum hydride typically involves the reaction of aluminum hydride with methoxyethanol under controlled conditions. The general process includes:

- Preparation of Aluminum Hydride: This can be achieved through various methods including the reduction of aluminum salts.

- Reaction with Methoxyethanol: Aluminum hydride is then reacted with excess methoxyethanol to form the desired aluminate compound.

- Isolation: The product is purified by distillation or recrystallization from suitable solvents .

Sodium bis(2-methoxyethoxy)aluminum hydride finds numerous applications in organic chemistry:

- Organic Synthesis: Used as a versatile reducing agent for synthesizing various organic compounds.

- Polymer Chemistry: Acts as a catalyst for crosslinking reactions in polymer systems.

- Pharmaceuticals: Employed in the synthesis of optically active compounds and amino alcohols .

Interaction studies primarily focus on the reactivity of sodium bis(2-methoxyethoxy)aluminum hydride with moisture and other reactive substances. Its violent reaction with water poses significant safety risks, leading to the release of flammable gases. Additionally, its corrosive nature necessitates protective measures during handling and storage .

Several compounds exhibit similar chemical properties or functionalities to sodium bis(2-methoxyethoxy)aluminum hydride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Aluminum Hydride | NaAlH₄ | A more widely used reducing agent; less selective compared to sodium bis(2-methoxyethoxy)aluminum hydride. |

| Lithium Aluminum Hydride | LiAlH₄ | Known for its strong reducing properties; often used in similar applications but has different reactivity profiles. |

| Sodium Borohydride | NaBH₄ | A milder reducing agent that is more stable in aqueous solutions compared to sodium bis(2-methoxyethoxy)aluminum hydride. |

Sodium bis(2-methoxyethoxy)aluminum hydride is unique due to its dual functionality as both a reducing agent and a methylation reagent, along with its specific solubility characteristics that allow it to be utilized in diverse organic syntheses .

Molecular Geometry and Coordination

The aluminum center in this compound adopts a tetrahedral coordination geometry, featuring four ligands arranged around the central metal atom [1] [2]. The coordination sphere consists of two hydride ligands and two alkoxide groups derived from 2-methoxyethanol [1]. Each methoxyethanolato ligand coordinates through its oxygen atom, creating chelating bidentate coordination with both the ethanolato oxygen and the methoxy oxygen participating in bonding [2] [20].

The tetrahedral arrangement around aluminum is characteristic of four-coordinate aluminum complexes [1]. The aluminum-oxygen bond distances in similar aluminate complexes typically range from 1.74 to 1.80 Angstroms, with variations depending on concentration and coordination environment [25]. The compound exhibits kappa-O coordination notation, indicating that oxygen atoms serve as the coordinating sites for the methoxyethanolato ligands [2].

The sodium cation exists as a separate ionic entity, balancing the negative charge of the aluminate anion [2] [20]. The overall structure can be described as an ionic compound consisting of the complex aluminate anion [AlH₂(OCH₂CH₂OCH₃)₂]⁻ and the sodium cation Na⁺ [20].

Physical Properties

Appearance and State

Sodium dihydridobis(2-methoxyethanolato)aluminate(1-) appears as a colorless to pale yellow, viscous liquid at room temperature [1] [11]. Commercial preparations typically present as clear to slightly hazy solutions with coloration ranging from colorless to light amber [11] [36]. The compound solidifies to a glassy, pulverizable substance at temperatures below negative 60 degrees Celsius, with no sharp melting point observed [1].

The physical state transitions are gradual rather than discrete, characteristic of amorphous materials [1]. At standard laboratory conditions, the compound maintains its liquid state and exhibits significant viscosity due to the coordination structure and intermolecular interactions [11].

Stability and Thermal Behavior

The compound demonstrates remarkable thermal stability up to 170 degrees Celsius under anhydrous conditions [11]. Decomposition begins at approximately 214 degrees Celsius, with sudden and spontaneous decomposition occurring at higher temperatures [11]. The thermal stability is attributed to the strong coordination bonds between aluminum and the ligands, as well as the protective effect of the organic substituents [11].

Upon contact with air and moisture, the compound reacts exothermically but does not ignite spontaneously [1]. The compound tolerates temperatures up to 200 degrees Celsius under controlled conditions [1]. Under dry storage conditions, the material exhibits unlimited shelf life, making it suitable for long-term laboratory use [1].

| Temperature Range | Behavior |

|---|---|

| Below -60°C | Glassy solid state [1] |

| Room temperature to 170°C | Stable liquid [11] |

| 170-214°C | Onset of decomposition [11] |

| Above 214°C | Rapid decomposition [11] |

Solubility Properties

The solubility characteristics of sodium dihydridobis(2-methoxyethanolato)aluminate(1-) are notably distinctive due to the presence of methoxyethoxy groups [11]. The compound demonstrates complete miscibility with aromatic hydrocarbons, particularly toluene, at concentrations below 6 percent and above 42 percent [11] [33]. This unusual solubility pattern creates a biphasic region at intermediate concentrations [11].

The compound exhibits excellent solubility in various polar aprotic solvents including diethyl ether, tetrahydrofuran, dimethyl ether, and dimethylformamide [11] [33]. Conversely, it remains immiscible with aliphatic hydrocarbons, demonstrating selectivity for aromatic and polar solvent systems [33]. The compound reacts violently with water, precluding aqueous solubility and requiring anhydrous handling conditions [11] [12].

| Solvent Class | Solubility |

|---|---|

| Aromatic hydrocarbons | Miscible [11] [33] |

| Polar aprotic solvents | Highly soluble [33] |

| Aliphatic hydrocarbons | Immiscible [33] |

| Water | Reactive/incompatible [11] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for aluminum-containing coordination compounds [17]. The aluminum-27 nucleus, being quadrupolar, typically exhibits broad resonances in Nuclear Magnetic Resonance spectra [27]. For tetrahedral aluminum environments, characteristic chemical shifts are observed in the range of 50 to 80 parts per million relative to aluminum chloride hexahydrate [27].

The methoxyethanolato ligands contribute distinct proton Nuclear Magnetic Resonance signals corresponding to the methoxy groups and ethylene bridge protons [16]. The coordination of the ligands to aluminum typically results in downfield shifts compared to free ligand resonances [17]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the coordination-induced changes in the carbon environments of the ligand backbone [16].

Infrared Spectroscopy

Infrared spectroscopy serves as a powerful tool for characterizing coordination compounds and identifying metal-ligand bonding modes [17] [19]. The aluminum-hydride stretching vibrations typically appear in the region of 1600 to 1800 wavenumbers, providing direct evidence of the hydride coordination [17]. The aluminum-oxygen stretching frequencies for alkoxide ligands generally occur between 400 and 600 wavenumbers [17].

The methoxyethanolato ligands exhibit characteristic carbon-oxygen stretching vibrations around 1000 to 1200 wavenumbers [17]. The coordination of oxygen to aluminum typically results in a shift to lower frequencies compared to free ligand vibrations [17] [19]. The carbon-hydrogen stretching regions provide information about the organic ligand structure and coordination-induced perturbations [17].

Mass Spectrometry

Mass spectrometry of organoaluminum compounds requires careful consideration of ionization techniques due to the reactive nature of these materials [18]. Electron ionization typically results in extensive fragmentation, making molecular ion observation challenging for high molecular weight aluminum complexes [18]. Chemical ionization using methane or isobutane as reagent gases often provides more favorable conditions for generating intact molecular ions [18].

The molecular ion peak for sodium dihydridobis(2-methoxyethanolato)aluminate(1-) appears at mass-to-charge ratio 202, corresponding to the molecular weight [18]. Fragmentation patterns typically involve loss of hydride ligands and methoxyethanolato groups, generating characteristic aluminum-containing fragment ions [18]. Electrospray ionization techniques may be employed for generating intact molecular ions under mild ionization conditions [18].

Crystallographic Data and Analysis

Crystallographic analysis of aluminum coordination compounds provides definitive structural information regarding bond lengths, angles, and coordination geometries [21] [22]. Sodium aluminate complexes typically crystallize in various space groups depending on the specific ligand environment and packing interactions [21]. The aluminum-oxygen bond distances in tetrahedral aluminum complexes generally range from 1.74 to 1.80 Angstroms [25].

The coordination geometry around aluminum centers in similar compounds exhibits tetrahedral arrangements with bond angles approximating 109.5 degrees [23]. The sodium cations in the crystal lattice typically adopt coordination numbers between six and eight, depending on the available oxygen donors and crystal packing requirements [21]. Intermolecular hydrogen bonding interactions between ligand groups contribute to crystal stability and packing arrangements [23].

Crystal structure determinations reveal that aluminum coordination compounds often exhibit polymorphism, with different crystal forms stable under varying temperature and pressure conditions [24]. The unit cell parameters and space group assignments provide essential information for understanding the three-dimensional structure and solid-state properties of these materials [21] [24].

| Crystallographic Parameter | Typical Range |

|---|---|

| Aluminum-oxygen bond length | 1.74-1.80 Å [25] |

| Tetrahedral bond angles | ~109.5° [23] |

| Sodium coordination number | 6-8 [21] |

| Crystal systems | Various [21] [24] |

Laboratory-Scale Synthesis Procedures

Laboratory synthesis of Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) employs several methodological approaches, each optimized for specific research requirements and scale constraints. The most commonly employed laboratory methods include direct alkoxylation, sodium methoxide routes, and transesterification procedures [4] [17] [18].

Direct Alkoxylation Method:

The standard laboratory procedure involves the controlled addition of finely divided aluminum powder to a solution of sodium 2-methoxyethoxide in dry 2-methoxyethanol [4] [18]. The reaction is typically conducted under an inert atmosphere using standard Schlenk techniques or glove box procedures [11] [5]. Reaction temperatures are maintained between 60-80°C to ensure complete dissolution of aluminum while preventing excessive solvent evaporation [4] [19].

A typical laboratory synthesis begins with the preparation of anhydrous sodium 2-methoxyethoxide by treating dry 2-methoxyethanol with sodium metal under nitrogen atmosphere [20] [21]. The resulting solution is then treated with aluminum powder (typically 0.31 mol) in portions over 1.25 hours while maintaining temperature control [4]. The reaction progress is monitored through hydrogen gas evolution and periodic sampling for iodometric titration [4] [8].

Sodium Methoxide Route:

An alternative laboratory approach utilizes sodium methoxide as the initial alkoxide source, followed by ligand exchange with 2-methoxyethanol [7]. This method offers advantages in terms of reagent availability and handling safety, as sodium methoxide is less reactive toward moisture than sodium 2-methoxyethoxide [6]. The procedure involves treating aluminum chloride with sodium methoxide in tetrahydrofuran, followed by gradual addition of 2-methoxyethanol at controlled temperatures [7] [20].

Characterization and Yield Optimization:

Laboratory syntheses typically achieve yields of 75-85% when conducted under optimal conditions [18] [8]. The product quality is assessed through iodometric titration to determine active hydride content, which should range between 68-77% for acceptable purity [4] [10]. Nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the structural integrity of the methoxyethoxy ligands [1] [2].

Laboratory procedures require particular attention to moisture exclusion, as trace water contamination leads to rapid hydrolysis and potentially dangerous hydrogen gas evolution [11] [14]. Standard laboratory safety protocols include the use of dry glassware, anhydrous solvents, and continuous nitrogen purging throughout the reaction and workup procedures [12] [5].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 199 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 166 of 199 companies with hazard statement code(s):;

H228 (33.73%): Flammable solid [Danger Flammable solids];

H260 (46.99%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (18.67%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (33.13%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (19.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (15.66%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (51.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant